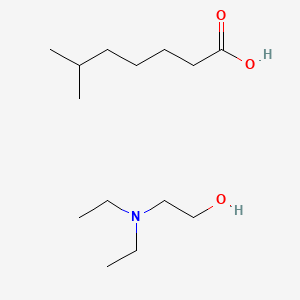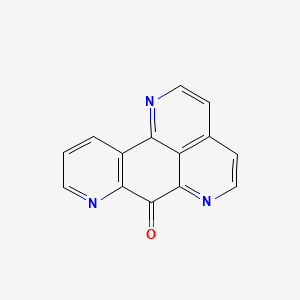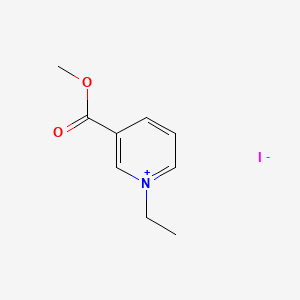
Aluminum tris(2-((3-(trifluoromethyl)phenyl)amino)nicotinate)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Aluminum tris(2-((3-(trifluoromethyl)phenyl)amino)nicotinate) is a complex organometallic compound with the molecular formula C39H24AlF9N6O6.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Aluminum tris(2-((3-(trifluoromethyl)phenyl)amino)nicotinate) typically involves the reaction of aluminum salts with 2-((3-(trifluoromethyl)phenyl)amino)nicotinic acid. The reaction is carried out under controlled conditions, often in the presence of a solvent such as ethanol or methanol. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of Aluminum tris(2-((3-(trifluoromethyl)phenyl)amino)nicotinate) may involve large-scale reactors and more efficient purification techniques. The use of automated systems ensures consistent quality and yield of the compound .
化学反应分析
Types of Reactions
Aluminum tris(2-((3-(trifluoromethyl)phenyl)amino)nicotinate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one or more of its ligands are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state compounds, while substitution reactions can produce a variety of substituted derivatives .
科学研究应用
Aluminum tris(2-((3-(trifluoromethyl)phenyl)amino)nicotinate) has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, enhancing reaction rates and selectivity.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
作用机制
The mechanism by which Aluminum tris(2-((3-(trifluoromethyl)phenyl)amino)nicotinate) exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The trifluoromethyl group enhances its binding affinity and specificity, making it a potent compound in various applications .
相似化合物的比较
Similar Compounds
- Aluminum tris(2-((3-(trifluoromethyl)phenyl)amino)benzoate)
- Aluminum tris(2-((3-(trifluoromethyl)phenyl)amino)pyridinecarboxylate)
Uniqueness
Compared to similar compounds, Aluminum tris(2-((3-(trifluoromethyl)phenyl)amino)nicotinate) stands out due to its unique trifluoromethyl group, which imparts distinct chemical properties and enhances its reactivity and binding affinity. This makes it particularly valuable in applications requiring high specificity and potency .
属性
CAS 编号 |
24175-05-1 |
|---|---|
分子式 |
C39H24AlF9N6O6 |
分子量 |
870.6 g/mol |
IUPAC 名称 |
aluminum;2-[3-(trifluoromethyl)anilino]pyridine-3-carboxylate |
InChI |
InChI=1S/3C13H9F3N2O2.Al/c3*14-13(15,16)8-3-1-4-9(7-8)18-11-10(12(19)20)5-2-6-17-11;/h3*1-7H,(H,17,18)(H,19,20);/q;;;+3/p-3 |
InChI 键 |
STHLDTVJWHYDBL-UHFFFAOYSA-K |
规范 SMILES |
C1=CC(=CC(=C1)NC2=C(C=CC=N2)C(=O)[O-])C(F)(F)F.C1=CC(=CC(=C1)NC2=C(C=CC=N2)C(=O)[O-])C(F)(F)F.C1=CC(=CC(=C1)NC2=C(C=CC=N2)C(=O)[O-])C(F)(F)F.[Al+3] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![N,N'-Bis[4-(1-phenylethyl)phenyl]benzene-1,4-diamine](/img/structure/B12668792.png)





